Methyl 3-aminopiperidine-1-carboxylate

Description

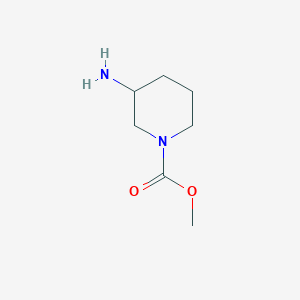

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)9-4-2-3-6(8)5-9/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPHDAVASCLQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471894-94-7 | |

| Record name | methyl 3-aminopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-aminopiperidine-1-carboxylate: Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopiperidine-1-carboxylate, identified by its CAS Number 471894-94-7, is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its bifunctional nature, featuring a secondary amine within the piperidine ring and a primary amine at the 3-position, coupled with a carbamate protecting group, makes it a versatile scaffold for constructing more complex molecules, particularly in the development of novel therapeutic agents. Understanding its core chemical properties and stability profile is paramount for its effective utilization in synthesis, purification, and formulation.

This guide provides a detailed examination of the physicochemical properties, chemical stability, and handling considerations for this compound. Drawing upon data from the target molecule and its close structural analogs, we offer field-proven insights to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in public literature. However, its fundamental properties can be established, and others can be reasonably inferred from closely related analogs, such as tert-butyl 3-aminopiperidine-1-carboxylate. The rationale behind using analog data is that the core piperidine amine and carbamate functionalities dictate the primary chemical behavior, with the ester group (methyl vs. tert-butyl) modulating properties like steric hindrance and hydrolytic stability to a predictable degree.

| Property | Value | Source / Comment |

| CAS Number | 471894-94-7 | [2][3][4] |

| Molecular Formula | C₇H₁₄N₂O₂ | [2] |

| Molecular Weight | 158.20 g/mol | Calculated from formula.[2] |

| Appearance | Colorless to yellow liquid/semi-solid | Inferred from tert-butyl analog.[5] |

| Boiling Point | ~277 °C at 760 mmHg | Data for tert-butyl analog (CAS 625471-18-3).[5] |

| Solubility | Soluble in dimethylsulfoxide (DMSO) | Data for tert-butyl analog.[5] |

| pKa | ~10.35 (Predicted for amine) | Predicted for a similar structure (CAS 188111-79-7). The piperidine amine is basic. |

| XLogP3 | ~0.7 | Calculated for tert-butyl analog, indicating moderate lipophilicity.[5][6] |

Chemical Structure and Key Features

The structure of this compound contains several key features that govern its reactivity and stability.

Caption: Chemical structure of this compound.

Core Functional Groups:

-

Primary Amine (-NH₂): Located at the 3-position, this group is nucleophilic and basic. It is a primary site for acylation, alkylation, and other amine-related chemistries. Its presence makes the molecule susceptible to reactions with aldehydes, ketones, and oxidizing agents.

-

N-Carbamate: The piperidine nitrogen is protected as a methyl carbamate. This group is significantly less basic and nucleophilic than a free secondary amine. However, the carbamate linkage is the most probable site of chemical instability, being susceptible to hydrolysis.

-

Piperidine Ring: The saturated heterocyclic ring provides a defined three-dimensional scaffold for derivatization.

Chemical Stability and Reactivity Profile

The stability of this compound is dictated by its functional groups. While generally stable under standard storage conditions, it is susceptible to degradation under specific environmental stresses.

Storage and Handling: For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] Recommended storage is in a cool, dry, and well-ventilated area, away from incompatible materials. Data from analogous compounds indicates sensitivity to moisture and air.[5]

Incompatible Materials:

-

Strong Oxidizing Agents: The primary amine can be readily oxidized.

-

Strong Acids and Bases: These can catalyze the hydrolysis of the methyl carbamate group.

-

Acid Chlorides and Anhydrides: These will readily react with the primary amine, leading to acylation.

Primary Degradation Pathway: Carbamate Hydrolysis The most significant stability concern is the hydrolysis of the N-methoxycarbonyl group. This reaction can be catalyzed by both acid and base, cleaving the carbamate to yield 3-aminopiperidine, methanol, and carbon dioxide (or carbonate/bicarbonate under basic conditions).

Caption: Primary degradation pathway via acid/base-catalyzed hydrolysis.

This hydrolytic instability is a critical consideration during aqueous workups, purification (e.g., reverse-phase HPLC with acidic modifiers), and in the formulation of aqueous solutions. The rate of hydrolysis is dependent on pH and temperature.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability profile of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method (typically HPLC).

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

-

-

Stress Conditions (Perform in parallel):

-

Acid Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. b. Incubate at 60°C for 24 hours. c. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for analysis.

-

Causality: The acidic condition is designed to protonate the carbamate oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

-

Base Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. b. Incubate at 60°C for 4 hours (base hydrolysis is often faster than acid hydrolysis). c. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

-

Causality: The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon of the carbamate, leading to cleavage.

-

-

Oxidative Degradation: a. Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). b. Keep at room temperature for 24 hours. c. Dilute for analysis.

-

Causality: The primary amine is susceptible to oxidation, which could lead to various products including hydroxylamines or nitro compounds, although the piperidine ring itself could also be a site of oxidation.

-

-

Thermal Degradation: a. Store a solid sample of the compound in an oven at 80°C for 48 hours. b. Dissolve the stressed solid to the target concentration for analysis.

-

Photolytic Degradation: a. Expose the stock solution (in a quartz cuvette) to a photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter). b. Analyze the stressed solution alongside a control sample stored in the dark.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a reverse-phase HPLC method with a UV or Mass Spectrometric (MS) detector.

-

The goal is to achieve chromatographic separation of the parent peak from all degradation product peaks. An MS detector is invaluable for identifying the mass of the degradants, which helps in elucidating their structures.

-

Caption: Workflow for a forced degradation stability study.

Conclusion

This compound is a foundational scaffold for synthetic chemistry. While robust under controlled conditions, its stability is primarily challenged by the potential for hydrolysis of the methyl carbamate group under both acidic and basic conditions. The presence of a nucleophilic primary amine also dictates its reactivity and necessitates protection from strong oxidizing agents and electrophiles. By understanding these intrinsic properties and employing rigorous stability testing as outlined, researchers can confidently and effectively utilize this versatile building block in the complex pathways of drug discovery and development.

References

-

Thoreauchem. this compound-471894-94-7. [Link]

- Google Patents.CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

Chem-Space. this compound|CAS 471894-94-7. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 3-Aminopiperidine-1-carboxylate from L-Glutamic Acid

<

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

The synthesis of chiral piperidine scaffolds is a cornerstone of modern medicinal chemistry, with the 3-aminopiperidine moiety featuring as a key structural motif in numerous pharmaceutical agents. This guide provides a comprehensive, in-depth exploration of a robust and stereoselective synthetic route to Methyl 3-aminopiperidine-1-carboxylate, leveraging the readily available and enantiomerically pure starting material, L-glutamic acid. This "chiral pool" approach offers a significant advantage in producing optically active compounds, which is critical for the development of safe and efficacious drugs.[1][2] This document will delve into the strategic considerations, mechanistic underpinnings, and practical execution of this multi-step synthesis, providing actionable insights for researchers in drug discovery and process development.

Strategic Overview: A Five-Step Conversion

The transformation of L-glutamic acid into the target piperidine derivative is a multi-step process that hinges on a series of well-established organic reactions. The overall strategy involves the initial protection and modification of the functional groups in L-glutamic acid, followed by a key cyclization step to form the piperidine ring. The entire synthetic pathway can be logically segmented into five core stages:

-

Diesterification: Protection of both carboxylic acid functionalities.

-

N-Protection: Introduction of a Boc (tert-butoxycarbonyl) protecting group on the amino functionality.

-

Reduction: Selective reduction of the ester groups to primary alcohols.

-

Hydroxyl Activation: Conversion of the diol into a more reactive species to facilitate cyclization.

-

Intramolecular Cyclization: Formation of the piperidine ring system.

This linear sequence is designed to proceed with high fidelity, minimizing side reactions and preserving the stereochemical integrity of the chiral center derived from L-glutamic acid.

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level transformation from the starting material to the final product, outlining the key intermediate stages.

Sources

A Comprehensive Technical Guide to the Characterization of Methyl 3-aminopiperidine-1-carboxylate (CAS 471894-94-7)

Introduction

Methyl 3-aminopiperidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. As a functionalized piperidine derivative, it serves as a core structural motif in the synthesis of complex pharmaceutical agents.[1][2] The 3-aminopiperidine scaffold is present in numerous approved drugs, highlighting its significance in targeting a range of therapeutic areas.[3] Given its role as a pharmaceutical intermediate, a rigorous and comprehensive characterization is not merely a procedural step but a fundamental requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][5]

This guide provides an in-depth technical framework for the characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices. We will explore the multifaceted analytical approach required to confirm its identity, purity, and chiral integrity, thereby establishing a self-validating system of quality control.

Physicochemical Profile

The initial step in characterization is to establish the compound's fundamental physicochemical properties. This data serves as the primary identity card for the molecule.

| Property | Value | Source(s) |

| CAS Number | 471894-94-7 | [6][7][8] |

| Molecular Formula | C₇H₁₄N₂O₂ | [6][7][9] |

| Molecular Weight | 158.20 g/mol | [7] |

| Appearance | Typically a liquid or powder | [10] |

| Purity | >95% (typical specification) | [9] |

| SMILES Code | O=C(N1CC(N)CCC1)OC | [7] |

Structural Elucidation: A Multi-Technique Approach

Unambiguous confirmation of the covalent structure is the cornerstone of characterization. No single technique is sufficient; instead, a combination of spectroscopic methods is employed to build a complete structural picture. The logical flow of this process is crucial for an efficient and definitive identification.

Mass Spectrometry (MS)

Causality: The primary role of MS is to confirm the molecular weight of the compound. This is the first and most direct confirmation of the elemental composition (C₇H₁₄N₂O₂). High-resolution mass spectrometry (HRMS) can further validate the elemental formula with high precision.

Expected Results:

-

Molecular Ion Peak [M+H]⁺: Expected at m/z ≈ 159.11, corresponding to the protonated molecule.

-

Fragmentation: Analysis of fragmentation patterns can provide clues about the structure, such as the loss of the methoxycarbonyl group or fragments of the piperidine ring.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. It validates the core components of the molecule's structure. For a similar compound, 1-BOC-3-Aminopiperidine, spectral data is available which helps predict the expected absorbances.[11]

Expected Characteristic Peaks:

-

N-H Stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹, characteristic of the carbamate carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for detailed structural elucidation, providing information on the chemical environment and connectivity of every hydrogen and carbon atom. While specific spectra for this exact compound are proprietary, data from closely related analogues like (R)-1-Boc-3-aminopiperidine provides a reliable basis for interpreting the expected spectrum.[12]

-

¹H NMR: This spectrum confirms the number and types of protons.

-

Piperidine Ring Protons (CH, CH₂): A complex series of multiplets expected between δ 1.4-4.0 ppm.

-

Amine Protons (NH₂): A broad singlet that can exchange with D₂O, typically appearing between δ 1.5-3.0 ppm.

-

Methyl Protons (OCH₃): A sharp singlet at approximately δ 3.6-3.7 ppm, integrating to 3 hydrogens.[13]

-

-

¹³C NMR: This spectrum confirms the number of unique carbon environments.

-

Carbonyl Carbon (C=O): A signal in the δ 155-157 ppm region.

-

Piperidine Ring Carbons: Multiple signals in the aliphatic region (δ 25-55 ppm).

-

Methyl Carbon (OCH₃): A signal around δ 52 ppm.

-

-

2D NMR (e.g., COSY, HSQC): These experiments are used to definitively assign proton and carbon signals by establishing H-H and C-H correlations, respectively, confirming the atom-to-atom connectivity.

Quality Control: Purity and Impurity Profiling

For any pharmaceutical intermediate, purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[4] A robust quality control (QC) system integrates multiple analytical techniques to ensure each batch meets stringent specifications.[5][14]

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[15] It effectively separates the main compound from process-related impurities and degradation products.

Protocol Example: Reversed-Phase HPLC for Purity Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes to elute compounds of varying polarity.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a precisely weighed sample in a suitable diluent (e.g., water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as an area percentage.

Trustworthiness: The protocol's validity is ensured through a System Suitability Test (SST) . Before sample analysis, a standard injection is made to verify that parameters like theoretical plates, tailing factor, and reproducibility are within predefined limits, ensuring the system is performing correctly.

Chiral Integrity Analysis

The carbon at the 3-position of the piperidine ring is a stereocenter, meaning the molecule exists as two non-superimposable mirror images (enantiomers). In pharmaceutical applications, enantiomers can have vastly different pharmacological and toxicological profiles.[16] Therefore, quantifying the enantiomeric purity (or enantiomeric excess, e.e.) is mandatory.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Causality: Chiral HPLC is the most widely used and reliable method for separating and quantifying enantiomers.[17][18] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

Protocol Example: Chiral HPLC for Enantiomeric Purity

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based CSP (e.g., amylose or cellulose derivatives) is a common choice for amine compounds.[18]

-

Mobile Phase: Typically a normal-phase eluent such as a mixture of Hexane and Isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min (Isocratic).

-

Detection: UV at 210 nm or 220 nm.

-

Analysis: Inject the racemic standard to confirm the separation of the two enantiomer peaks. Then, inject the sample to be tested. The enantiomeric excess is calculated from the peak areas of the major and minor enantiomers.

Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety. Information is derived from safety data sheets (SDS) of structurally similar compounds.[19][20]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[20]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing mist, vapors, or spray. Avoid contact with skin and eyes.[19][21]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[20]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[19][20]

Conclusion

The comprehensive characterization of this compound (CAS 471894-94-7) is a rigorous, multi-step process that underpins its use as a high-quality pharmaceutical intermediate. A synergistic application of spectroscopic techniques (MS, IR, NMR) is required for unambiguous structural elucidation, while chromatographic methods (HPLC, Chiral HPLC) are essential for determining purity and enantiomeric integrity. This self-validating analytical framework, grounded in principles of scientific integrity and supported by robust protocols, ensures that each batch of this critical building block meets the exacting standards required for advanced drug discovery and development.

References

- Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Protheragen.

- 3-Aminopiperidine dihydrochloride. (n.d.). Chem-Impex.

- This compound | CAS 471894-94-7. (n.d.). BOC Sciences.

- SAFETY DATA SHEET: Ethyl 4-amino-1-piperidinecarboxylate. (2025, December 18). Fisher Scientific.

- Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). Journal of Organic and Pharmaceutical Chemistry.

- SAFETY DATA SHEET: (R)-(-)-3-Amino-1-Boc-piperidine. (2025, December 21). Fisher Scientific.

- Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). Scilife.

- SAFETY DATA SHEET: 1-Methylpiperidin-4-ol. (2023, October 27). Sigma-Aldrich.

- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.

- Understanding the Applications of Piperidine Derivatives in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 471894-94-7|this compound. (n.d.). BLD Pharm.

- (R)-3-Amino-1-methyl-piperidine synthesis. (n.d.). ChemicalBook.

- Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2025, August 6). DeepDyve.

- A Comprehensive Guide to Quality Control in Pharmaceutical Manufacturing. (n.d.). Advansta.

- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. (2025, December). BenchChem.

- 1-BOC-3-Aminopiperidine. (n.d.). PubChem.

- Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate. (n.d.). BLDpharm.

- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). National Institutes of Health (NIH).

- 471894-94-7,1-Piperidinecarboxylicacid,3-amino-,methylester(9CI). (n.d.). LookChemicals.

- This compound-471894-94-7. (n.d.). Thoreauchem.

- This compound | 471894-94-7. (n.d.). AK Scientific, Inc.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications.

- Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2025, August 9). ResearchGate.

- Chiral analysis. (n.d.). Wikipedia.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.

- Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). ResearchGate.

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020, June 2). Royal Society of Chemistry.

- H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry.

- This compound | 471894-94-7. (n.d.). Sigma-Aldrich.

- Preparation method of (R)-3-Boc-aminopiperidine. (n.d.). Google Patents.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

- (R)-1-Boc-3-Aminopiperidine. (n.d.). BLDpharm.

- CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Pharmaffiliates.

- (R)-1-Boc-3-Aminopiperidine synthesis. (n.d.). ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. tianmingpharm.com [tianmingpharm.com]

- 5. qualityfwd.com [qualityfwd.com]

- 6. benchchem.com [benchchem.com]

- 7. 471894-94-7|this compound|BLD Pharm [bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound-471894-94-7 - Thoreauchem [thoreauchem.com]

- 10. 471894-94-7,1-Piperidinecarboxylicacid,3-amino-,methylester(9CI) [lookchemicals.com]

- 11. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. tridentinfo.com [tridentinfo.com]

- 15. jocpr.com [jocpr.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Chiral analysis - Wikipedia [en.wikipedia.org]

- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Methyl 3-aminopiperidine-1-carboxylate: A Versatile Chiral Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines in Drug Design

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets.[1][2] The introduction of chirality to the piperidine ring elevates its significance, allowing for nuanced and highly specific modulation of pharmacological activity.[3][4] Chiral piperidine scaffolds are prevalent core structures in many active pharmaceuticals.[3][5] The strategic introduction of a chiral center can enhance biological activities and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics.[3][4][5]

Methyl 3-aminopiperidine-1-carboxylate, with its chiral center at the 3-position and orthogonal protecting groups on the two nitrogen atoms, represents a particularly valuable and versatile building block for medicinal chemists. The carbamate protects the ring nitrogen, allowing for selective functionalization of the exocyclic amine, while the amino group provides a key handle for introducing diversity and pharmacophoric elements. This guide provides an in-depth exploration of the synthesis, resolution, and application of enantiomerically pure forms of this compound in the development of novel therapeutics.

The Strategic Advantage of (R)- and (S)-3-Aminopiperidine Derivatives

The distinct spatial arrangement of substituents in the (R) and (S) enantiomers of 3-aminopiperidine derivatives allows for differential interactions with chiral biological targets such as enzymes and receptors. This stereospecificity is a critical determinant of a drug's efficacy and safety profile. For instance, the (R)-enantiomer of 3-aminopiperidine is a key intermediate in the synthesis of several dipeptidyl peptidase-4 (DPP-4) inhibitors, such as alogliptin and linagliptin, which are used for the treatment of type 2 diabetes.[6][7]

The ability to access enantiomerically pure forms of these building blocks is therefore paramount in drug discovery and development. The following sections will delve into the primary strategies for obtaining these valuable chiral intermediates.

Asymmetric Synthesis and Chiral Resolution: Pathways to Enantiopurity

Achieving high enantiomeric purity is a critical challenge in the synthesis of chiral molecules. For 3-aminopiperidine derivatives, several powerful strategies have been developed, broadly categorized as asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create the desired stereocenter selectively. This can be achieved through various methods:

-

Biocatalysis: Enzymes, particularly transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones.[8] This approach offers high enantioselectivity under mild reaction conditions.[9] For example, (R)-3-amino-1-Boc-piperidine can be synthesized from 1-Boc-3-piperidone using an immobilized transaminase.[7][8] Multi-enzyme cascades have also been developed for the synthesis of protected 3-aminopiperidines.

-

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to synthesize the target molecule.[8] L-glutamic acid, for instance, can serve as a starting point for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives.

-

Catalytic Asymmetric Hydrogenation: This method involves the use of chiral metal catalysts to hydrogenate a prochiral precursor, such as an enamine or a pyridine derivative, to selectively form one enantiomer.[10][11]

Chiral Resolution: Separating Enantiomers from a Racemic Mixture

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common methods include:

-

Classical Resolution via Diastereomeric Salt Formation: This is a widely used technique where a racemic amine is reacted with a chiral acid to form a pair of diastereomeric salts.[12] These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[6][12] Chiral resolving agents like dibenzoyl-D-tartaric acid and (R)-mandelic acid are often employed.[8][12][13]

-

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[12] This kinetic resolution is often performed on N-protected 3-aminopiperidine derivatives.[12][14] Lipases are commonly used for the enzymatic acylation or hydrolysis of carbamates of piperidine derivatives.[15]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase can be used to separate enantiomers.[12]

The choice between asymmetric synthesis and chiral resolution often depends on factors such as cost, scalability, and the availability of starting materials and catalysts.

Application in Medicinal Chemistry: A Case Study of DPP-4 Inhibitors

The utility of chiral 3-aminopiperidine building blocks is exemplified in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[16][17] Sitagliptin, a prominent member of this class, incorporates a chiral β-amino acid moiety derived from a 3-aminopiperidine precursor.[9][18]

Synthesis of a Key Intermediate for Sitagliptin

A key step in several synthetic routes to sitagliptin involves the use of an enantiomerically pure 3-aminopiperidine derivative.[10][11][19] For example, (R)-3-amino-1-Boc-piperidine is a crucial precursor.[7]

The diagram above illustrates two common strategies to obtain the enantiomerically pure (R)-3-aminopiperidine core, which is then incorporated into the final drug structure.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 3-Aminopiperidine via Diastereomeric Salt Formation

This protocol outlines a general procedure for the classical resolution of racemic 3-aminopiperidine using a chiral resolving agent.[12]

Materials:

-

Racemic 3-aminopiperidine

-

Chiral resolving agent (e.g., Dibenzoyl-D-tartaric acid)

-

Methanol

-

Sodium hydroxide solution

-

Hydrochloric acid solution

-

Organic solvent (e.g., methyl tert-butyl ether)

Procedure:

-

Liberation of the Free Base: Dissolve racemic 3-aminopiperidine dihydrochloride in methanol and cool the solution. Add sodium hydroxide solution dropwise to liberate the free base.

-

Salt Formation: Add the chiral resolving agent to the solution of the free base.

-

Crystallization: Heat the mixture to dissolve the solids and then allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Isolate the crystalline salt by filtration.

-

Liberation of the Enantiopure Amine: Treat the isolated diastereomeric salt with a base to liberate the enantiomerically enriched free amine.

-

Purification and Analysis: Purify the amine by distillation or crystallization and determine the enantiomeric excess using chiral HPLC.

Protocol 2: Asymmetric Synthesis of (R)-3-Amino-1-Boc-piperidine using a Transaminase

This protocol describes the biocatalytic synthesis of (R)-3-amino-1-Boc-piperidine from the corresponding prochiral ketone.[7][8]

Materials:

-

1-Boc-3-piperidone

-

Immobilized (R)-selective transaminase

-

Amine donor (e.g., isopropylamine)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., triethanolamine buffer, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: Suspend 1-Boc-3-piperidone in the buffer solution containing the immobilized transaminase, amine donor, and PLP.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 28°C) for a specified time (e.g., 24 hours).

-

Workup: Stop the reaction and extract the product with an organic solvent.

-

Purification and Analysis: Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation

| Method | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Resolution with Dibenzoyl-(D)-tartaric acid | (R)-3-aminopiperidine | >99% | High | [6] |

| Asymmetric Synthesis with Transaminase | (R)-3-Amino-1-Boc-piperidine | >99% | High | [7] |

Conclusion and Future Outlook

This compound and its derivatives are undeniably valuable chiral building blocks in medicinal chemistry.[20] The ability to access these compounds in high enantiomeric purity through both asymmetric synthesis and chiral resolution has been instrumental in the development of important therapeutics.[1] As the demand for more selective and potent drugs continues to grow, the development of even more efficient and sustainable methods for the synthesis of these and other chiral piperidines will remain a key area of research.[3][4] The continued exploration of biocatalysis and novel catalytic systems promises to provide medicinal chemists with an expanding toolbox for the rational design of the next generation of pharmaceuticals.[1][9]

References

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Available at: [Link]

- An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (n.d.). Google Patents.

-

Understanding the Applications of Piperidine Derivatives in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. (n.d.). ResearchGate. Available at: [Link]

- Process for the preparation of enantiomerically enriched 3-aminopiperidine. (n.d.). Google Patents.

-

Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Available at: [Link]

-

Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., ... & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6043-6046. Available at: [Link]

- Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.

-

Xu, F., Sun, Y., Lee, S., Quinn, J., & Mangion, I. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of organic chemistry, 75(5), 1565-1574. Available at: [Link]

-

Contente, M. L., Molinari, F., & Romero, D. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 14, 2235-2242. Available at: [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications. Available at: [Link]

- Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (n.d.). Google Patents.

-

Synthesis of Sitagliptin. (n.d.). ResearchGate. Available at: [Link]

-

Li, X., Wang, C., Zhang, L., & Sun, J. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1432. Available at: [Link]

-

Singh, R., Kumar, M., & Kumar, A. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 737882. Available at: [Link]

-

Synthesis of (S)-Sitagliptin. (n.d.). Sci-Hub. Available at: [Link]

- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.). Google Patents.

-

Kumar, S., & Singh, B. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry-Section B, 58B(7), 809-814. Available at: [Link]

-

Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. (2020). ResearchGate. Available at: [Link]

-

Van der Westhuyzen, R., Wicht, K., & Chibale, K. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & medicinal chemistry, 48, 116409. Available at: [Link]

- Preparation method for 3-aminopiperidine and optical isomer thereof. (n.d.). Google Patents.

-

Nyström, Å., Zhang, B., & Åqvist, J. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of medicinal chemistry, 56(15), 6038-6047. Available at: [Link]

-

Sarno, F., Strocchia, M., Sgammato, R., Lavecchia, A., & Castellano, S. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 116541. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]

- 14. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]

- 17. Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sci-hub.se [sci-hub.se]

- 20. nbinno.com [nbinno.com]

A Technical Guide to the Reactivity of the Primary Amine in Methyl 3-aminopiperidine-1-carboxylate

Abstract

Methyl 3-aminopiperidine-1-carboxylate is a pivotal building block in modern medicinal chemistry, prized for its versatile piperidine scaffold, a motif prevalent in numerous FDA-approved pharmaceuticals.[1][2] The synthetic utility of this compound is dominated by the reactivity of its primary amine at the C-3 position. This guide provides an in-depth analysis of the structural and electronic factors governing this reactivity. We will explore the principal reactions—acylation, alkylation, and reductive amination—offering detailed, field-proven protocols and explaining the causal relationships behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique chemical properties for the synthesis of complex nitrogen-containing heterocycles.

Core Principles: Understanding the Locus of Reactivity

The structure of this compound presents two nitrogen atoms, yet their chemical behavior is profoundly different. The key to its synthetic utility lies in the chemoselective reactivity of the C-3 primary amine over the N-1 carbamate nitrogen.

-

Electronic Disparity : The nitrogen atom at the 1-position is part of a methyl carbamate group. The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group through resonance. This delocalization significantly reduces its nucleophilicity and basicity, rendering it unreactive under typical conditions for amine chemistry.

-

Localized Nucleophilicity : In stark contrast, the C-3 primary amine possesses a localized lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base.[3] This electronic configuration dictates that it is the exclusive site for electrophilic attack.

-

Stereoelectronic Effects : The piperidine ring typically adopts a stable chair conformation to minimize steric strain.[1] The 3-amino group preferentially occupies the equatorial position, which is sterically more accessible to incoming reagents compared to the more hindered axial position. This conformational preference facilitates its participation in chemical reactions.[1][4]

This inherent electronic and conformational bias makes this compound an ideal substrate for predictable and high-yielding synthetic transformations at a single, well-defined position.

Foundational Synthetic Transformations

The primary amine serves as a versatile handle for a variety of carbon-nitrogen bond-forming reactions. The following sections detail the most critical and widely used transformations.

Acylation: Amide Bond Formation

Acylation is one of the most robust methods for derivatizing the C-3 amine, forming a stable amide linkage. This reaction is fundamental in peptide synthesis and for introducing diverse functional groups.

Causality of Experimental Design: The reaction involves the nucleophilic attack of the amine on a highly electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride or anhydride). A non-nucleophilic base is essential to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous aprotic solvents are used to prevent hydrolysis of the acylating agent.

Experimental Protocol: Synthesis of Methyl 3-(benzamido)piperidine-1-carboxylate

-

Preparation : Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Inerting : Place the reaction vessel under an inert atmosphere (Nitrogen or Argon) and cool to 0 °C using an ice bath.

-

Base Addition : Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes.

-

Acylation : Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Workup : Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield the desired amide.

Workflow Visualization

Caption: Acylation Workflow.

Reductive Amination: Controlled N-Alkylation

Direct alkylation of primary amines with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[5] Reductive amination provides a superior, highly controlled alternative for synthesizing secondary amines.[5]

Causality of Experimental Design: This one-pot reaction proceeds via two distinct steps: (1) Formation of an imine intermediate through the condensation of the amine with an aldehyde or ketone. This step is typically catalyzed by mild acid. (2) In-situ reduction of the imine to the corresponding amine.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose. It is mild enough not to reduce the starting aldehyde and is effective under the slightly acidic conditions that favor imine formation, thus maximizing the yield of the desired secondary amine.[5][6]

Experimental Protocol: Synthesis of Methyl 3-(benzylamino)piperidine-1-carboxylate

-

Preparation : Combine this compound (1.0 eq) and benzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE, approx. 0.2 M).

-

Acid Catalyst : Add acetic acid (0.1 eq) to the mixture to catalyze imine formation. Stir for 30 minutes at room temperature.

-

Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred mixture. An effervescence may be observed.

-

Reaction : Stir the reaction at room temperature for 12-18 hours until the starting amine is consumed (monitor by LC-MS).

-

Workup : Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

-

Extraction & Purification : Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Mechanism Visualization

Caption: Reductive Amination Mechanism.

N-Alkylation: Direct Introduction of Alkyl Groups

While reductive amination is preferred for controlled mono-alkylation, direct alkylation with reactive electrophiles like alkyl halides can be effective, particularly when exhaustive alkylation to the tertiary amine is desired or when using substrates where over-alkylation is less of a concern.

Causality of Experimental Design: The reaction is a standard SN2 nucleophilic substitution. A base is required to neutralize the acid generated during the reaction. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction. Careful control of stoichiometry is crucial to influence the product distribution.

Experimental Protocol: Synthesis of Methyl 3-(benzylamino)piperidine-1-carboxylate

-

Preparation : Dissolve this compound (1.0 eq) in acetonitrile (ACN, approx. 0.2 M).

-

Base Addition : Add potassium carbonate (K₂CO₃, 2.0 eq) to the suspension.

-

Alkylation : Add benzyl bromide (1.0 eq) to the mixture.

-

Reaction : Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction for the formation of mono- and di-alkylated products by LC-MS.

-

Workup : After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification : Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. Purify by column chromatography to separate the mono- and di-alkylated products.

Workflow Visualization

Caption: N-Alkylation Workflow.

Data Summary: Reaction Comparison

The choice of reaction pathway depends on the desired synthetic outcome. The following table summarizes the key features of each method.

| Reaction Type | Objective | Typical Electrophile | Key Reagents | Advantages | Limitations |

| Acylation | Amide Synthesis | Acid Chloride, Anhydride | Triethylamine, DMAP | High yield, stable product, no over-reaction | Sensitive to water |

| Reductive Amination | Secondary Amine Synthesis | Aldehyde, Ketone | NaBH(OAc)₃, Acetic Acid | Excellent control, avoids over-alkylation, high yield | Requires a carbonyl compound |

| N-Alkylation | Alkylated Amine Synthesis | Alkyl Halide | K₂CO₃, NaH | Simple setup, useful for exhaustive alkylation | Risk of over-alkylation, requires careful control |

Conclusion

This compound is a powerful synthetic intermediate due to the pronounced and predictable reactivity of its C-3 primary amine. The electronic deactivation of the N-1 carbamate nitrogen directs all reactivity to this exocyclic position, enabling clean and chemoselective transformations. By understanding the principles of acylation, reductive amination, and N-alkylation, researchers can confidently employ this building block to construct a vast array of complex, biologically relevant molecules. The protocols and mechanistic insights provided in this guide serve as a validated foundation for leveraging this versatile scaffold in drug discovery and development programs.

References

- Vertex AI Search. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.

- Kihlberg, T., et al. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.

- RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

-

Wikipedia. Piperidine. Available from: [Link]

-

PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. Available from: [Link]

- Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

-

ACS Publications. Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]

-

PMC - NIH. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Available from: [Link]

-

ACS Publications. Steric effects on the configuration at nitrogen in piperidines. Available from: [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

PMC - PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

ResearchGate. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- Google Patents. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

-

PubChem. 1-BOC-3-Aminopiperidine. Available from: [Link]

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]

- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

Chemical Communications (RSC Publishing). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Available from: [Link]

-

MSU chemistry. Amine Reactivity. Available from: [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine Reactivity [www2.chemistry.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

Hydrolysis of the carbamate group in "Methyl 3-aminopiperidine-1-carboxylate" under acidic and basic conditions

An In-Depth Technical Guide to the Hydrolysis of the Carbamate Group in Methyl 3-aminopiperidine-1-carboxylate

A Senior Application Scientist's Field-Proven Perspective for Researchers in Drug Development

Introduction: The Carbamate Protecting Group in Modern Synthesis

In the intricate landscape of pharmaceutical development and complex molecule synthesis, the strategic use of protecting groups is paramount.[1][2] Among these, the carbamate functionality stands out for its unique blend of stability and controlled reactivity, making it a cornerstone for amine protection.[3][4][5] Carbamates effectively temper the nucleophilicity and basicity of amines, rendering them inert to a wide array of reaction conditions.[6][7] Their widespread adoption, from peptide synthesis to the construction of heterocyclic scaffolds, is a testament to their reliability.[8][9][10]

However, the success of any synthetic strategy hinges not only on the protection step but also on the clean and efficient removal of the protecting group. The deprotection of carbamates, specifically the hydrolysis of the carbamate bond, can be accomplished under either acidic or basic conditions. The choice between these two pathways is a critical decision, dictated by the overall molecular architecture, the presence of other sensitive functional groups, and desired process efficiencies.

This guide provides an in-depth analysis of the hydrolysis of the carbamate moiety in a representative substrate, This compound . We will dissect the underlying mechanisms of both acidic and basic cleavage, present field-tested protocols, and offer a comparative analysis to empower researchers to make informed, causality-driven decisions in their synthetic endeavors.

Part 1: Acid-Catalyzed Hydrolysis of this compound

Acid-catalyzed deprotection is a prevalent method for cleaving carbamate groups. While the mechanism for the tert-butyloxycarbonyl (Boc) group, which proceeds via a stable tertiary carbocation (AAL1 mechanism), is widely known[6][11], the hydrolysis of a methyl carbamate follows a different, yet equally well-defined, pathway.

Mechanism of Acidic Hydrolysis (AAC2 Pathway)

The acidic hydrolysis of a methyl carbamate proceeds through a bimolecular acyl-oxygen cleavage mechanism (AAC2), analogous to the acidic hydrolysis of a methyl ester.[12][13] The reaction is driven by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.

Causality Behind the Mechanism: Unlike a Boc group, which can fragment to form a highly stable tert-butyl cation, the formation of a primary methyl cation is energetically prohibitive. Therefore, the reaction cannot proceed through a unimolecular cleavage of the methyl-oxygen bond (AAL1). Instead, the pathway requires a nucleophilic attack on the activated carbonyl group.

The stepwise mechanism is as follows:

-

Protonation: A proton from the acid catalyst reversibly protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the piperidine ring. This is a crucial step that transforms the amine into a better leaving group.

-

Elimination: The tetrahedral intermediate collapses, breaking the carbon-nitrogen bond and releasing the protonated 3-aminopiperidine.

-

Carbamic Acid Formation & Decarboxylation: The other fragment, a monomethyl ester of carbonic acid, is unstable. It rapidly hydrolyzes and decarboxylates to yield methanol and carbon dioxide, driving the reaction equilibrium towards the products.

Caption: The AAC2 mechanism for acidic carbamate hydrolysis.

Experimental Protocol: Acidic Hydrolysis

This protocol is a robust, self-validating procedure for the deprotection of this compound.

Materials:

-

This compound

-

6 M Hydrochloric Acid (HCl)

-

Dioxane or Water as solvent

-

Sodium Hydroxide (NaOH) for neutralization

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in either water or dioxane to a concentration of approximately 0.5 M.

-

Acid Addition: To the stirred solution, add 6 M HCl (4.0-6.0 eq.) dropwise at room temperature. Causality: A stoichiometric excess of strong acid is required to ensure complete protonation and to drive the hydrolysis equilibrium forward.

-

Reaction & Monitoring: Heat the reaction mixture to 60-80°C and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is fully consumed. A typical reaction time is 4-12 hours.

-

Workup - Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of NaOH to neutralize the excess acid until the pH is >10. Causality: Basification ensures the product amine is in its free-base form, making it extractable into an organic solvent.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with DCM or EtOAc (3 x 50 mL for a 10g scale reaction).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-aminopiperidine.

-

Purification (Optional): If necessary, the crude product can be purified by distillation or column chromatography.

Part 2: Base-Catalyzed Hydrolysis of this compound

While many carbamates are relatively stable under basic conditions, hydrolysis can be induced, often requiring more forcing conditions than acidic cleavage.[14][15] The mechanism is analogous to the saponification of an ester.[16]

Mechanism of Basic Hydrolysis (BAC2 Pathway)

The basic hydrolysis of a methyl carbamate proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This pathway is effectively irreversible due to a final, rapid acid-base reaction.

Causality Behind the Mechanism: The strong nucleophile (hydroxide ion) directly attacks the electron-deficient carbonyl carbon. Unlike the acid-catalyzed route, no prior activation of the substrate is needed. The reaction's irreversibility stems from the final decarboxylation step.

The stepwise mechanism is as follows:

-

Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon, forming a negatively charged tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group to form an N-piperidine carbamic acid intermediate.

-

Deprotonation & Decarboxylation: The carbamic acid is unstable and is rapidly deprotonated by the basic medium. The resulting carbamate anion readily undergoes decarboxylation to release carbon dioxide and the deprotonated 3-aminopiperidine.

-

Protonation: The resulting amine anion is protonated by water or methanol present in the reaction mixture to yield the final 3-aminopiperidine product.

Caption: The BAC2 mechanism for basic carbamate hydrolysis.

Experimental Protocol: Basic Hydrolysis

This protocol provides a reliable method for the base-mediated cleavage of the target carbamate.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Methanol (MeOH) or Ethanol (EtOH) and Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., a 2:1 ratio).

-

Base Addition: Add a significant excess of solid NaOH or KOH (5.0-10.0 eq.). Causality: A large excess of a strong base is necessary to achieve a practical reaction rate for the hydrolysis of the relatively stable carbamate group.

-

Reaction & Monitoring: Heat the mixture to reflux (typically 65-100°C depending on the solvent system). Monitor the reaction by TLC or LC-MS. This reaction is often slower than acidic hydrolysis and may require 12-24 hours for completion.

-

Workup - Quenching & Extraction: Cool the reaction mixture to room temperature. Most of the solvent can be removed under reduced pressure. Add water to the residue, followed by extraction with DCM or EtOAc (3 x 50 mL). Causality: Since the product amine is a free base under these conditions, no neutralization step is required prior to extraction.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-aminopiperidine.

-

Purification (Optional): The product can be purified by distillation if necessary.

Part 3: Comparative Analysis: Acidic vs. Basic Hydrolysis

The choice of deprotection strategy is a critical process parameter. The following table summarizes the key attributes of each method to guide the decision-making process for a Senior Application Scientist.

| Feature | Acid-Catalyzed Hydrolysis (AAC2) | Basic Hydrolysis (BAC2) |

| Mechanism | Bimolecular nucleophilic acyl substitution on the protonated carbamate. | Bimolecular nucleophilic acyl substitution (saponification). |

| Typical Reagents | Strong mineral acids (e.g., HCl, H₂SO₄) or TFA. | Strong bases (e.g., NaOH, KOH, LiOH). |

| Solvents | Water, Dioxane, Acetic Acid. | Alcohols (MeOH, EtOH), Water, or mixtures. |

| Temperature | Moderate to high temperatures (e.g., 60-100°C) are often required. | Typically requires reflux/high temperatures for extended periods. |

| Reaction Rate | Generally faster than basic hydrolysis. | Often slower and requires more forcing conditions. |

| Byproducts | CO₂, Methanol, and the corresponding salt of the acid catalyst. | CO₂, Methanol, and the corresponding salt of the base. |

| Selectivity | Can cleave other acid-labile groups (e.g., Boc, acetals). | Can cleave other base-labile groups (e.g., esters, some amides). |

| Key Considerations | Potential for side reactions if the substrate contains acid-sensitive groups.[11] | The product is isolated as a free base. High base concentration needed. |

| Workup Procedure | Requires a neutralization step with a base before extraction. | Direct extraction of the free base product is possible. |

Conclusion and Strategic Recommendations

Both acidic and basic hydrolysis provide viable pathways for the deprotection of this compound. The optimal choice is not universal but is instead dictated by the specific context of the synthetic route.

-

Acidic hydrolysis is generally the more rapid and common method. It should be the default choice unless the substrate contains other acid-sensitive functional groups, such as acetals or tert-butyl esters, whose cleavage would be detrimental.

-

Basic hydrolysis serves as an excellent orthogonal strategy. It is the preferred method when acid-labile groups must be preserved within the molecule. While it may require longer reaction times and higher temperatures, its compatibility with acid-sensitive functionalities makes it an invaluable tool in a chemist's arsenal.

Ultimately, a deep understanding of the underlying chemical mechanisms provides the authoritative grounding necessary to anticipate potential challenges, optimize reaction conditions, and select the most logical and efficient path to the desired synthetic target.

References

-

Testa, B., & Mayer, J. M. (2001). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. [Link]

-

Tomić, S., Gunc, M., & Zorc, B. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

-

Mayer, J. M., & Testa, B. (1998). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Tritto, E., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Blakeley, S., & Bunton, C. A. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic. [Link]

-

Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]

-

Caplow, M. (1969). Kinetics of Carbamate Formation and Breakdown. ResearchGate. [Link]

-

Cervellino, A., et al. (2008). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. ResearchGate. [Link]

-

D'Andrea, S. L., & Last, J. A. (2003). Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. Journal of Chemical Education. [Link]

-

Bermejo, M., et al. (2015). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Google Books.

-

Wuts, P. G. M. (2024). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. DOKUMEN.PUB. [Link]

-

Wuts, P. G. M. (2007). GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

-

Wuts, P. G. M. (2024). Greene's Protective Groups in Organic Synthesis, 2 Volume Set, 6th Edition. Wiley. [Link]

-

Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. ResearchGate. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

- Damon, D. B., et al. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

-

Salmaso, V., et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH. [Link]

-

Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). New Carbamate Deprotection Complements Existing Methods. ChemistryViews. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Organic Chemistry Tutor. (2020). 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]

-

Aouf, N.-E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Tritto, E., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]

-

University of Waterloo. (n.d.). HYDROLYSIS. University of Waterloo. [Link]

-

ResearchGate Discussion. (2021). Ester cleavage conditions? ResearchGate. [Link]

-

ResearchGate. (2019). The formation and hydrolysis of the active ester made from α-amino acid... ResearchGate. [Link]

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

-

Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. PubChem. [Link]

-

Gabriel, C. M. F., & de la Torre, B. G. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

-

Forró, E., & Fülöp, F. (2003). An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid as a cyclic β,γ. Tetrahedron: Asymmetry. [Link]

-

Bravo, C., et al. (2001). Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. ResearchGate. [Link]

-

Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Semantic Scholar. [Link]

-

Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

-

Atherton, E., & Sheppard, R. C. (1985). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

Sources

- 1. dokumen.pub [dokumen.pub]

- 2. wiley.com [wiley.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. content.e-bookshelf.de [content.e-bookshelf.de]

- 9. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com]

- 10. download.e-bookshelf.de [download.e-bookshelf.de]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Conformational analysis of 3-aminopiperidine derivatives

The A-Value of an Amino Group in Piperidine

The conformational preference of a substituent on a cyclohexane or piperidine ring is quantified by its A-value (Gibbs free energy difference, -ΔG°) between the equatorial and axial conformations. A positive A-value indicates a preference for the equatorial position. For the amino (-NH2) group, the A-value is a critical parameter in understanding the conformational landscape of 3-aminopiperidine derivatives.

While the A-value for the amino group on a cyclohexane ring is approximately 1.2-1.6 kcal/mol , indicating a moderate preference for the equatorial position, the situation in a piperidine ring is more complex due to the presence of the nitrogen heteroatom. The A-value of an amino group on a piperidine ring is influenced by several factors, including the position of the amino group relative to the ring nitrogen, the protonation state of both the ring and the amino group, and the nature of any substituents on either nitrogen.

Generally, the A-value of an amino group on a piperidine ring is considered to be in a similar range to that on a cyclohexane ring, favoring the equatorial position to minimize steric interactions. However, intramolecular hydrogen bonding between the ring nitrogen and the amino group, or between the amino group and other substituents, can significantly alter this preference.

The Influence of N-Substitution on the A-Value

Substitution on the nitrogen of the amino group (-NHR or -NR2) generally increases its steric bulk, leading to a larger A-value and a stronger preference for the equatorial position. For example, the A-value of a methylamino group (-NHMe) is expected to be larger than that of an amino group, and a dimethylamino group (-NMe2) would have an even larger A-value.

However, the electronic effects of the substituent also play a role. Electron-withdrawing groups on the amino nitrogen can decrease its basicity and ability to participate in hydrogen bonding, which can in turn affect its conformational preference.